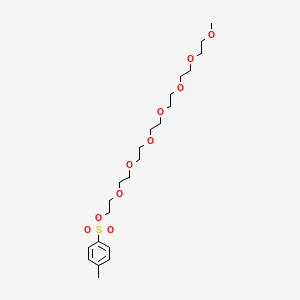

m-PEG8-Tos

説明

m-PEG8-Tos is a PEG derivative containing a tosyl group . The tosyl group is a very good leaving group for nucleophilic substitution reactions . The hydrophilic PEG spacer increases solubility in aqueous media . It has a molecular weight of 494.6 .

Synthesis Analysis

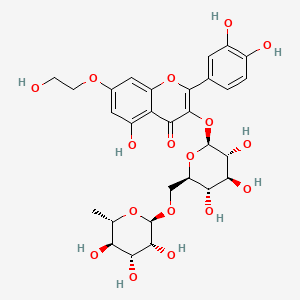

m-PEG8-Tos is a PEG-based PROTAC linker that can be used in the synthesis of Silymarin . It is a derivative of silybin ethers, extracted from patent CN105037337A (compound III-d) .

Molecular Structure Analysis

The IUPAC name of m-PEG8-Tos is 3,6,9,12,15,18,21-heptaoxadocos-1-yl 4-methylbenzenesulfonate . The InChI code is 1S/C22H38O10S/c1-21-3-5-22 (6-4-21)33 (23,24)32-20-19-31-18-17-30-16-15-29-14-13-28-12-11-27-10-9-26-8-7-25-2/h3-6H,7-20H2,1-2H3 .

Chemical Reactions Analysis

The tosyl group in m-PEG8-Tos is a very good leaving group for nucleophilic substitution reactions .

Physical And Chemical Properties Analysis

科学的研究の応用

Enhancing Drug and Gene Delivery

PEGylation for Improved Delivery Systems : Coating nanoparticles with PEG, a process known as PEGylation, significantly improves the delivery efficiency of drugs and genes to target cells and tissues. PEG coatings help in prolonging systemic circulation time, avoiding immunogenicity, and overcoming various biological barriers to efficient delivery. Notably, PEGylated nanoparticle formulations have shown promise in systemic administration and specific applications such as gastrointestinal and ocular drug delivery (Suk et al., 2016).

Overcoming PEG Immunogenicity : While PEGylation has been instrumental in improving drug efficacy and prolonging blood circulation time, the emergence of anti-PEG antibodies poses a challenge to its effectiveness. Recent literature emphasizes the need for developing alternative polymers to PEG to avoid immune responses that can lead to reduced drug efficacy and potential side effects (Thai Thanh Hoang Thi et al., 2020).

Nanoparticle Engineering

Nanoparticle PEGylation : The PEGylation of nanoparticles is critical for creating "stealth" nanoparticles that can evade the immune system when introduced into the body. This technique involves intricate strategies for coating nanoparticles with PEG, affecting their size, shape, density, and ultimately, their performance in medical applications (Jokerst et al., 2011).

Photothermal Therapy and Imaging : Nanoscale metal-organic particles (NMOPs) coated with PEG have shown potential in photothermal therapy and magnetic resonance imaging-guided treatments. These PEG-coated NMOPs offer efficient tumor targeting and rapid renal excretion, highlighting their therapeutic and diagnostic capabilities (Yang et al., 2016).

Biomaterial Development

Gene Delivery System Enhancement : PEGylation of CPP-based gene carriers has been explored to improve targeting and transfection efficiency. Despite PEG's tendency to reduce activity due to shielding effects, strategic additions of targeting ligands and fusogenic peptides can restore and even enhance gene delivery efficiency (Khalil & Harashima, 2018).

Cell Cycle and Stress Response : The application of PEG in plant tissue cultures has been studied for its effects on embryogenic callus, indicating a potential link between PEG treatment and the regulation of cell cycle checkpoint genes and osmotic stress responses (Elmaghrabi et al., 2017).

Safety And Hazards

将来の方向性

特性

IUPAC Name |

2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H38O10S/c1-21-3-5-22(6-4-21)33(23,24)32-20-19-31-18-17-30-16-15-29-14-13-28-12-11-27-10-9-26-8-7-25-2/h3-6H,7-20H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTSLDMCZJSLHRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCOCCOCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H38O10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

494.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

m-PEG8-Tos | |

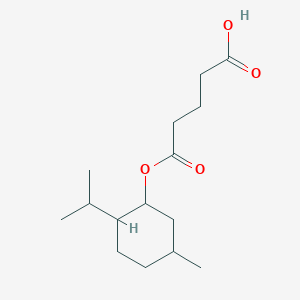

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

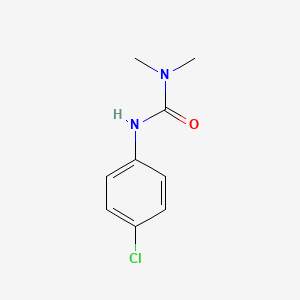

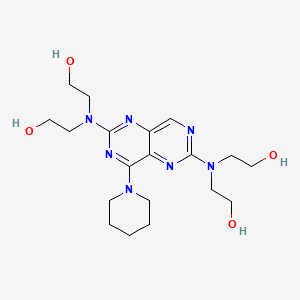

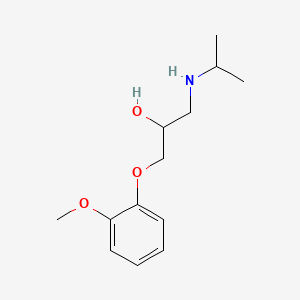

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。